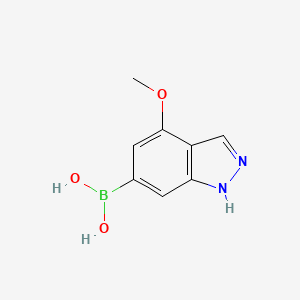
(4-Methoxy-1H-indazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative with a unique structure that includes an indazole ring substituted with a methoxy group at the 4-position and a boronic acid group at the 6-position
Méthodes De Préparation
The synthesis of (4-Methoxy-1H-indazol-6-yl)boronic acid typically involves the borylation of the corresponding indazole derivative. One common method is the Miyaura borylation, which uses a palladium catalyst to facilitate the reaction between an aryl halide and a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(4-Methoxy-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
(4-Methoxy-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-1H-indazol-6-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds. In the Suzuki-Miyaura coupling, for example, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
(4-Methoxy-1H-indazol-6-yl)boronic acid can be compared with other boronic acid derivatives, such as:
(1H-Indazol-6-yl)boronic acid: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
(5-Methoxy-1H-indazol-6-yl)boronic acid: Similar but with the methoxy group at a different position, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
(4-methoxy-1H-indazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4,12-13H,1H3,(H,10,11) |
Clé InChI |
PCZISILLQFASAK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=NN2)C(=C1)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


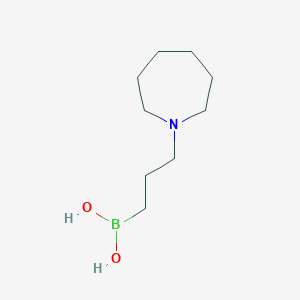
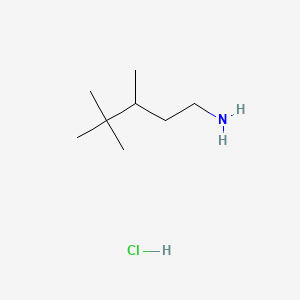
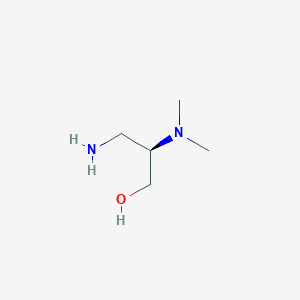
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
amine](/img/structure/B13464467.png)

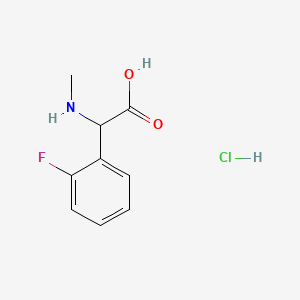
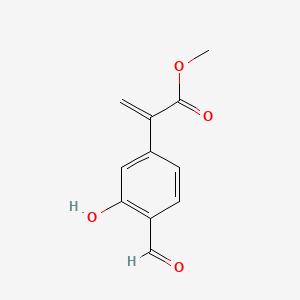
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13464492.png)
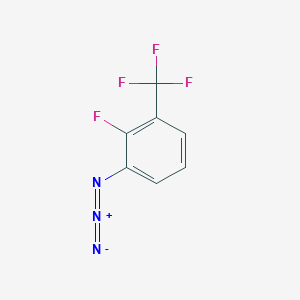
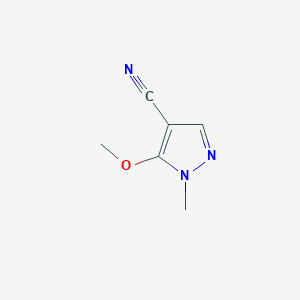
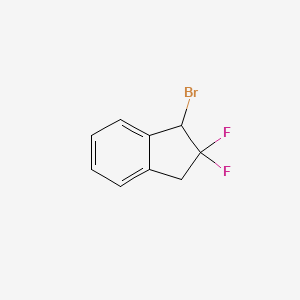
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)

